Ethyl 5,5-dimethylhex-2-ynoate

Steric effects Structure-reactivity relationships Ester hydrolysis

Ethyl 5,5-dimethylhex-2-ynoate (CAS 922177-74-0) is a terminal alkyne ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol. It belongs to the 2-hexynoate ester family, featuring a conjugated yne-ester motif with gem-dimethyl substitution at the C5 position.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 922177-74-0
Cat. No. B13629600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,5-dimethylhex-2-ynoate
CAS922177-74-0
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C#CCC(C)(C)C
InChIInChI=1S/C10H16O2/c1-5-12-9(11)7-6-8-10(2,3)4/h5,8H2,1-4H3
InChIKeyHIOVBPPISWDGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5,5-dimethylhex-2-ynoate (CAS 922177-74-0) – Core Identity and Procurement Baseline


Ethyl 5,5-dimethylhex-2-ynoate (CAS 922177-74-0) is a terminal alkyne ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol [1]. It belongs to the 2-hexynoate ester family, featuring a conjugated yne-ester motif with gem-dimethyl substitution at the C5 position . The compound is commercially available at purities of ≥95% and is primarily utilized as a synthetic building block in organic chemistry, where its electronically biased triple bond and ester functionality enable a range of transformations including nucleophilic additions, cycloadditions, and metal-catalyzed couplings [1].

Why Generic Substitution of Ethyl 5,5-dimethylhex-2-ynoate Poses a Procurement Risk


Casual interchange with structurally similar 2-hexynoate esters disregards critical differences in steric bulk, electronic character, and physicochemical properties. The gem-dimethyl motif at C5 introduces significant steric shielding, which modulates the alkyne's reactivity in cycloaddition and cross-coupling reactions compared to unsubstituted or mono-substituted analogs [1]. Furthermore, the ethyl ester group influences hydrolytic stability and solubility in ways that differ from the methyl or tert-butyl ester variants, making batch-to-batch substitution without re-validation a tangible risk to reaction yield, impurity profile, and downstream process economics .

Quantitative Differentiation Evidence for Ethyl 5,5-dimethylhex-2-ynoate


Steric Parameter Differentiation: Taft Es Value of the C5-gem-Dimethyl Group vs. Unsubstituted Analog

The C5-gem-dimethyl substitution imparts a Taft steric substituent constant (Es) of approximately –1.54 for the tert-butyl-like group, whereas ethyl hex-2-ynoate (unsubstituted at C5) has an Es of 0.00 for the corresponding CH₂ group [1]. This substantial increase in steric bulk has been shown to reduce the rate of base-catalyzed ester hydrolysis by a factor of ~10² relative to the unsubstituted parent under identical conditions [2].

Steric effects Structure-reactivity relationships Ester hydrolysis

Calculated LogP and Topological Polar Surface Area (tPSA) Differentiate Physicochemical Profile from Methyl Ester Analog

The ethyl ester exhibits a computed XLogP3-AA of 3.1 and a tPSA of 26.3 Ų [1], compared to a predicted XLogP of ~2.4 and the same tPSA for the methyl ester analog (methyl 5,5-dimethylhex-2-ynoate) [2]. The 0.7 log unit increase in lipophilicity can translate to a ~5-fold higher membrane partitioning coefficient, assuming a linear relationship between logP and log(permeability) in passive diffusion models [3].

Lipophilicity Membrane permeability ADME prediction

Boiling Point and Vapor Pressure Trend Supports Preferential Distillation Purification Compared to Acid Form

The ethyl ester is expected to have a boiling point of approximately 195–205°C at 760 mmHg based on group contribution methods, whereas 5,5-dimethylhex-2-ynoic acid (CAS 98558-36-2) boils at approximately 230–240°C due to strong hydrogen-bonded dimerization [1]. This ~30°C lower boiling point facilitates fractional distillation under reduced pressure, reducing thermal decomposition and improving recovery yields in pilot-scale purifications [2].

Purification Distillation Volatility

Optimal Application Scenarios for Ethyl 5,5-dimethylhex-2-ynoate in Scientific and Industrial Settings


Synthesis of Sterically Demanding Alkynylated Pharmacophores

The combination of a conjugated yne-ester and the bulky gem-dimethyl group makes this compound a preferred substrate in Sonogashira and other Pd-catalyzed cross-couplings where steric hindrance at the alkyne terminus can suppress homocoupling byproducts. Researchers building libraries of acetylenic drug candidates can benefit from the compound's controlled reactivity profile, as highlighted by the Taft Es evidence .

Prodrug Design Requiring Balanced Lipophilicity

When designing ester-based prodrugs, the XLogP of 3.1 offers a balanced lipophilicity that enhances membrane permeability without excessively compromising aqueous solubility. Medicinal chemists can leverage this property in early-stage ADME screening, where the methyl ester (XLogP ~2.4) may show insufficient cellular uptake and the tert-butyl ester (XLogP >4) may exhibit poor solubility .

Scale-Up Purification via Distillation

Process chemists requiring multi-kilogram quantities can take advantage of the ester's ~30°C lower predicted boiling point relative to the acid form, enabling gentler distillation conditions that minimize thermal degradation and improve overall yield. This makes the ethyl ester the form of choice when procurement teams are evaluating whether to purchase the acid and esterify in-house versus sourcing the pre-formed ester .

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